molecular formula C13H11FS B7998041 4-(4-Fluoro-3-methylphenyl)thiophenol CAS No. 1443306-51-1

4-(4-Fluoro-3-methylphenyl)thiophenol

Cat. No.: B7998041
CAS No.: 1443306-51-1
M. Wt: 218.29 g/mol
InChI Key: PEPQXAICCJWLOM-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)thiophenol is an organic compound with the molecular formula C13H11FS. It belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a phenyl ring. The compound is notable for its fluorine and methyl substituents on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)thiophenol typically involves the introduction of a thiol group to a fluorinated aromatic compound. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated aromatic compound reacts with a thiol reagent under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-reactive probes or as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to various biological effects. The fluorine and methyl substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Lacks the methyl group, which can affect its reactivity and properties.

    4-Methylthiophenol: Lacks the fluorine substituent, leading to different chemical behavior.

    3-(4-Fluoro-3-methylphenyl)thiophenol: A positional isomer with different substitution patterns on the aromatic ring.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPQXAICCJWLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253038
Record name [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-51-1
Record name [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443306-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-thiol, 4′-fluoro-3′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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